2-Bromo-5-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by a colorless to light yellow liquid appearance and has a boiling point of approximately 169–170 °C. This compound is known for its relatively low solubility in water and density of 1.495 g/mL at 25 °C . The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Oxidation Reactions: It can be oxidized to form 2-Bromo-5-fluoro-benzoic acid using potassium permanganate as the oxidizing agent in an aqueous medium under heating conditions .

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, facilitating the synthesis of more complex organic molecules.

- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring.

While specific biological activity data for 2-Bromo-5-fluorotoluene is limited, halogenated aromatic compounds often exhibit varying degrees of biological activity, including antimicrobial and antifungal properties. The presence of bromine and fluorine may enhance lipophilicity, potentially affecting bioavailability and interaction with biological systems. Further studies would be required to establish its specific biological effects.

Several methods are available for synthesizing 2-Bromo-5-fluorotoluene:

- Halogenation of Toluene: Toluene can be treated with bromine and a fluorinating agent under controlled conditions to introduce both halogen atoms.

- Direct Fluorination: Utilizing fluorinating agents such as potassium fluoride in the presence of a catalyst to selectively introduce fluorine onto the aromatic ring after bromination.

- Multi-Step Synthesis: Starting from simpler aromatic compounds, sequential halogenation and substitution reactions can yield 2-Bromo-5-fluorotoluene .

2-Bromo-5-fluorotoluene serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: Used as an intermediate in the production of various pharmaceutical compounds.

- Agrochemical Production: Employed in the synthesis of crop protection agents.

- Research Reagent: Utilized in laboratories for synthetic organic chemistry experiments .

Interaction studies involving 2-Bromo-5-fluorotoluene primarily focus on its reactivity with nucleophiles and electrophiles during synthetic processes. Additionally, research into its interactions with biological systems could provide insights into potential toxicity or therapeutic effects, although detailed studies are still needed.

Several compounds share structural similarities with 2-Bromo-5-fluorotoluene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-methylbenzene | C₇H₆BrF | Similar halogenation pattern; different positions of halogens |

| 3-Fluoro-6-bromotoluene | C₇H₆BrF | Different substitution pattern; potential for different reactivity |

| 4-Bromo-3-fluorotoluene | C₇H₆BrF | Variations in halogen placement affecting chemical behavior |

| 2-Chloro-5-fluorotoluene | C₇H₆ClF | Chlorine instead of bromine; different reactivity profile |

The unique positioning of the bromine and fluorine atoms in 2-Bromo-5-fluorotoluene influences its chemical reactivity and application potential compared to these similar compounds .

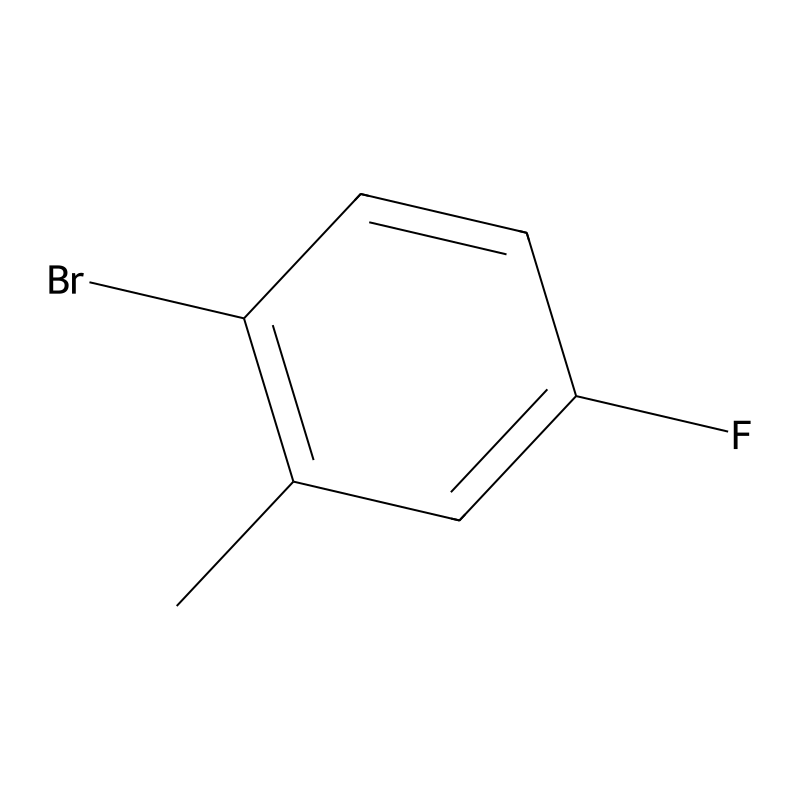

2-Bromo-5-fluorotoluene exhibits a characteristic aromatic structure based on a benzene ring with three substituents positioned at specific locations [1]. The molecular formula C₇H₆BrF indicates the presence of seven carbon atoms, six hydrogen atoms, one bromine atom, and one fluorine atom [2]. The compound maintains a molecular weight of 189.025 to 189.027 grams per mole, depending on the precision of measurement [1] [3].

The aromatic benzene ring serves as the central structural framework, with the methyl group (-CH₃) attached at position 1, the bromine atom (Br) at position 2, and the fluorine atom (F) at position 5 [4]. This substitution pattern creates a specific electronic environment within the molecule, where the electron-withdrawing properties of both halogen atoms influence the overall molecular behavior [2] [4].

The bonding arrangement consists of sp² hybridized carbon atoms within the aromatic ring, maintaining the characteristic planar geometry of benzene derivatives [5]. The carbon-bromine bond length is longer than the carbon-fluorine bond due to the larger atomic radius of bromine compared to fluorine [5]. The methyl group contributes electron density to the aromatic system through hyperconjugation, while both halogen substituents withdraw electron density through their electronegativity [4].

The molecular geometry demonstrates typical aromatic planarity with minimal steric hindrance between the substituents [5]. The compound exhibits a density of 1.495 grams per milliliter at 25 degrees Celsius, reflecting the presence of the heavy bromine atom [2] [6]. The refractive index of 1.526 indicates the compound's optical properties and molecular polarizability [7].

Chemical Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-bromo-4-fluoro-2-methylbenzene [1] [3] [8]. This systematic name precisely describes the substitution pattern on the benzene ring, with the bromine atom at position 1, the fluorine atom at position 4, and the methyl group at position 2 [8] [4]. The numbering system follows IUPAC conventions, where the substituents are assigned the lowest possible numbers [8].

Alternative IUPAC-acceptable names include benzene, 1-bromo-4-fluoro-2-methyl-, which provides a functional group-based description [4] [9]. The systematic nomenclature ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomers [8] [4].

CAS Registry Information

The Chemical Abstracts Service Registry Number for 2-Bromo-5-fluorotoluene is 452-63-1 [1] [2] [10] [4]. This unique identifier was assigned by the American Chemical Society's Chemical Abstracts Service and serves as the primary registry number for this specific compound [10] [4]. The CAS Registry Number provides definitive identification across all chemical databases and literature sources [10].

The European Community Number (EC Number) assigned to this compound is 207-203-5, which facilitates identification within European regulatory frameworks [9] [11]. The United States Food and Drug Administration has assigned the Unique Ingredient Identifier Z2EZM84G5X for regulatory and pharmaceutical applications [3] [9].

InChI and InChIKey Representation

The International Chemical Identifier (InChI) for 2-Bromo-5-fluorotoluene is InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 [1] [2] [4]. This standardized representation provides a unique textual identifier that describes the molecular structure algorithmically [1] [4]. The InChI string encodes the connectivity of atoms, hydrogen positions, and stereochemical information in a format that ensures consistent identification across different software platforms [4].

The corresponding InChIKey is RJPNVPITBYXBNB-UHFFFAOYSA-N, which represents a hashed version of the InChI string [1] [2] [3] [4]. The InChIKey provides a fixed-length identifier that facilitates database searches and cross-referencing while maintaining the unique identification properties of the full InChI [1] [4]. The final segment "UHFFFAOYSA-N" indicates the absence of stereochemical information and undefined isotopic composition [4].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 2-Bromo-5-fluorotoluene is CC1=C(C=CC(=C1)F)Br [5] [3] [11]. This linear notation describes the molecular structure using a string of characters that represent atoms and bonds [5] [11]. The SMILES string begins with the methyl group (CC) and proceeds around the aromatic ring, indicating the positions of the fluorine and bromine substituents [11].

An alternative canonical SMILES representation is FC1=CC=C(Br)C(=C1)C, which describes the same molecular structure with a different starting point [4]. Both SMILES notations are chemically equivalent and provide machine-readable descriptions of the compound's connectivity [4] [11]. The aromatic nature of the benzene ring is indicated by the lowercase letters in some SMILES representations [11].

Isomeric Configurations

2-Bromo-5-fluorotoluene belongs to a family of bromo-fluorotoluene isomers that differ in the positions of the halogen substituents on the toluene framework [12] [13]. The compound represents one of multiple possible positional isomers where bromine and fluorine atoms can occupy different positions on the benzene ring [12] [13].

Related structural isomers include 2-bromo-4-fluorotoluene (CAS: 1422-53-3), 3-bromo-4-fluorotoluene (CAS: 452-62-0), and 4-bromo-3-fluorotoluene (CAS: 452-74-4) [12] . Each isomer exhibits distinct physical and chemical properties despite sharing the same molecular formula [12] . The isomeric ratio in synthetic preparations varies depending on reaction conditions and catalysts employed [13] [16].

Research on bromination of fluorotoluenes demonstrates that different isomers form in varying proportions based on the substitution pattern and reaction mechanisms [13] [16]. The electrophilic aromatic substitution of toluene derivatives produces mixtures of isomers, with the distribution influenced by the electronic effects of existing substituents [13] [17]. Studies indicate that 3-bromo-4-fluorotoluene and 2-bromo-4-fluorotoluene form in approximately 20:80 ratios under certain reaction conditions [13] [16].

The compound does not exhibit stereoisomerism due to the absence of chiral centers or geometric constraints that would generate enantiomers or diastereomers [18]. The aromatic nature of the benzene ring and the symmetry of the substituents preclude the formation of optical isomers [18]. However, conformational isomerism may occur through rotation around the carbon-methyl bond, though this represents minimal energy barriers [18].

Structural Representation in Chemical Databases

2-Bromo-5-fluorotoluene appears in multiple major chemical databases with consistent structural representations and cross-referenced identifiers [9] [19]. The PubChem database lists the compound under CID 96743, providing comprehensive structural, physical, and chemical property information [5] [3] [9]. The database entry includes two-dimensional and three-dimensional structural representations, computed molecular descriptors, and spectroscopic data [9].

Physical Properties

Appearance and Organoleptic Properties

2-Bromo-5-fluorotoluene presents as a colorless to light yellow to light orange clear liquid under standard conditions [1] [2]. The compound exists in liquid form at room temperature (20°C) [1] [2] [3], which is consistent with its relatively low melting point and moderate boiling point. The color variation from colorless to light orange may be attributed to the purity level and storage conditions, with higher purity samples typically appearing more colorless [1] [4].

The compound exhibits no distinctive odor characteristics in the available literature, and specific organoleptic properties such as taste are not documented due to safety considerations [5]. The physical appearance remains stable under recommended storage conditions, which include maintaining the compound in a cool, dry environment away from strong oxidizing agents [6] [7].

Density and Specific Gravity

The density of 2-Bromo-5-fluorotoluene has been consistently reported across multiple sources. The compound exhibits a density of 1.495 g/mL at 25°C [2] [8] [9] [10] [11], which represents the most frequently cited and reliable value from reputable chemical suppliers including Sigma-Aldrich and other major distributors.

An alternative specific gravity measurement of 1.53 at 20/20°C has been reported by Tokyo Chemical Industry [1] [3], representing a slightly higher value that may reflect measurement variations or different reference standards. The specific gravity values demonstrate that 2-Bromo-5-fluorotoluene is significantly denser than water, which is consistent with the presence of the heavy bromine atom in its molecular structure.

Table 1: Density and Specific Gravity Values

| Property | Value | Temperature | Source |

|---|---|---|---|

| Density | 1.495 g/mL | 25°C | Sigma-Aldrich [2] [8] [9] [10] [11] |

| Specific Gravity | 1.53 | 20/20°C | Tokyo Chemical Industry [1] [3] |

XLogP3

GHS Hazard Statements

H226 (91.3%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant